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molecular formula C11H10ClF3O3 B8518597 2-Chloro-5-(4,4,4-trifluorobutoxy)benzoic acid

2-Chloro-5-(4,4,4-trifluorobutoxy)benzoic acid

Cat. No. B8518597
M. Wt: 282.64 g/mol
InChI Key: CSEGVTJTXIWNLZ-UHFFFAOYSA-N
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Patent
US09216968B2

Procedure details

To a solution of methyl 2-chloro-5-(4,4,4-trifluorobutoxy)benzoate (74 mg) in MeOH (1 mL) was added 1M aqueous lithium hydroxide solution (0.99 mL) and the reaction mixture was stirred at room temperature for 12 hours. The reaction mixture was stirred under ice-cooling, and 2M hydrochloric acid was added slowly to acidify to pH 2-3. The precipitated solid was filtered, washed with water, and dried under reduced pressure to obtain the titled compound (49 mg) as a colorless powder.
Name
methyl 2-chloro-5-(4,4,4-trifluorobutoxy)benzoate
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH2:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[OH-].[Li+].Cl>CO>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH2:14][CH2:15][C:16]([F:17])([F:18])[F:19])=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
methyl 2-chloro-5-(4,4,4-trifluorobutoxy)benzoate
Quantity
74 mg
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=C(C=C1)OCCCC(F)(F)F
Name
Quantity
0.99 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)OCCCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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